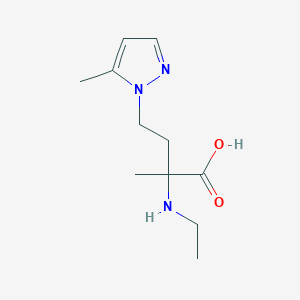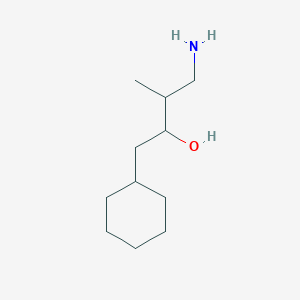![molecular formula C9H15ClN2S B13630624 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride](/img/structure/B13630624.png)
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with cyclobutanamine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, distillation, and crystallization to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Wissenschaftliche Forschungsanwendungen
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride is unique due to its specific combination of a thiazole ring and a cyclobutanamine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Eigenschaften
Molekularformel |
C9H15ClN2S |
|---|---|
Molekulargewicht |
218.75 g/mol |
IUPAC-Name |
1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H14N2S.ClH/c1-7-6-12-8(11-7)5-9(10)3-2-4-9;/h6H,2-5,10H2,1H3;1H |
InChI-Schlüssel |
KMEAPXZFKARYSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)CC2(CCC2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


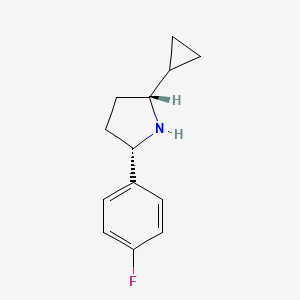
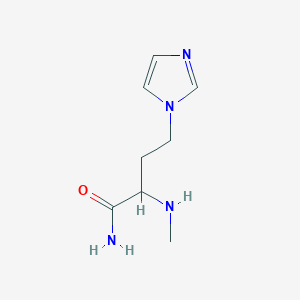
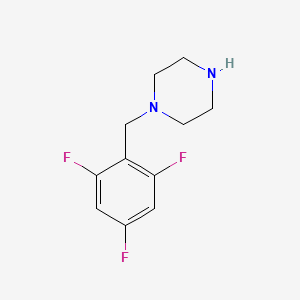
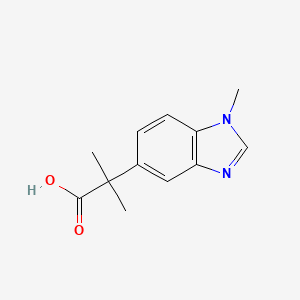
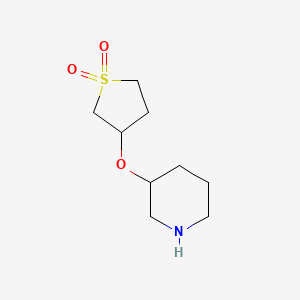
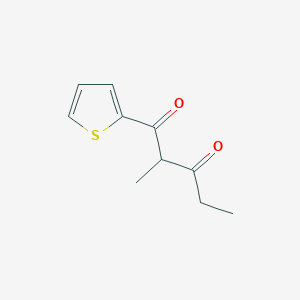
![[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol; trifluoroacetic acid](/img/structure/B13630574.png)
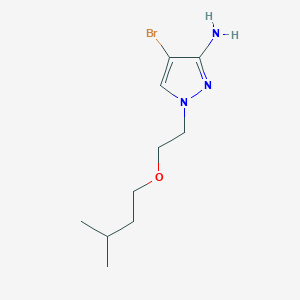
![[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13630590.png)
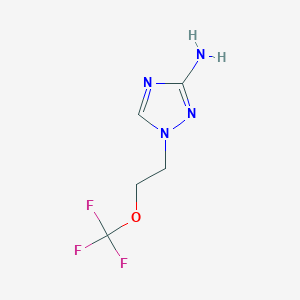
![{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol](/img/structure/B13630606.png)

